Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a dimethoxyphenyl group, and an isopropyl ester. Triazole derivatives are known for their diverse biological activities, making them significant in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by the addition of an appropriate aldehyde or ketone.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced via a nucleophilic substitution reaction, where the triazole intermediate reacts with a dimethoxybenzyl halide.
Thioester Formation: The final step involves the formation of the thioester by reacting the triazole intermediate with isopropyl chloroacetate under basic conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and dihydrotriazoles.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit enzymes involved in cell division, leading to anticancer effects.
Pathways Involved: The inhibition of key enzymes can disrupt cellular processes such as DNA replication and protein synthesis, ultimately leading to cell death.
Comparison with Similar Compounds
Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-YL)thio)acetate can be compared with other triazole derivatives:
Similar Compounds: Examples include fluconazole, itraconazole, and voriconazole, which are well-known antifungal agents.
Uniqueness: The presence of the dimethoxyphenyl group and the isopropyl ester makes this compound unique, potentially enhancing its biological activity and specificity compared to other triazole derivatives.
Properties
CAS No. |
573707-34-3 |
---|---|
Molecular Formula |
C15H20N4O4S |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-amino-5-(3,4-dimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C15H20N4O4S/c1-9(2)23-13(20)8-24-15-18-17-14(19(15)16)10-5-6-11(21-3)12(7-10)22-4/h5-7,9H,8,16H2,1-4H3 |
InChI Key |
PFYXOFOUPHPNGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.